Cyclopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine is a chemical compound characterized by the presence of a cyclopropyl group linked to a 5-methoxy-substituted pyridine via a methylamine connection. Its molecular formula is and it has the CAS number 1545091-51-7. This compound has garnered interest due to its unique structure and potential applications in various fields, particularly in medicinal chemistry.
This compound can be classified as an organic amine, specifically a substituted pyridine derivative. It is synthesized from simpler organic precursors through a series of chemical reactions. The compound's unique structural features make it relevant in both synthetic organic chemistry and pharmacological research.
The synthesis of Cyclopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine typically involves several key steps:
The molecular structure of Cyclopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine consists of:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography, which provides insights into bond angles and distances critical for understanding its reactivity and interactions with biological targets.
Cyclopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine can participate in various chemical reactions, including:
The mechanism of action for Cyclopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine involves its interaction with specific biological targets such as enzymes or receptors. The compound may modulate activity by binding to these targets, potentially affecting various signaling pathways within cells. Research into its biological activity suggests it may possess antimicrobial or anticancer properties, although detailed mechanisms remain to be fully elucidated.
Relevant data on melting points, boiling points, and spectral characteristics (e.g., NMR, IR) are crucial for identifying and characterizing this compound in laboratory settings.
Cyclopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine has diverse applications in scientific research:
The cyclopropyl group has evolved from a structural curiosity to a critical design element in medicinal chemistry due to its unique physicochemical properties. Its incorporation addresses multiple drug design challenges:
Table 1: Therapeutic Applications of Cyclopropyl-Containing Pharmaceuticals
Compound | Therapeutic Area | Role of Cyclopropyl Group |
---|---|---|
Cabozantinib | Thyroid cancer (TKI) | Replaces unstable acyl thiourea linker |
BAY60-6583 | A₂B adenosine receptor agonist | Stabilizes methoxy-phenyl orientation |
HIV-1 PI "22a" | Antiretroviral therapy | Enhances S1' subsite hydrophobic interactions |
Recent applications include HIV-1 protease inhibitors where cyclopropyl P1'-ligands fill the hydrophobic S1' subsite, achieving IC₅₀ values of 3.61 nM. The cyclopropyl moiety's small volume (∼30 ų) enables optimal van der Waals contacts with protease residues Val32 and Ile47 [4].
Pyridinylmethylamine architectures provide versatile vectorization for receptor engagement through:
Table 2: Binding Interactions of Pyridinylmethylamine Derivatives
Compound | Target | Key Interactions | Affinity |
---|---|---|---|
Cyclopropyl-(5-methoxypyridin-3-yl)methanone | Model site | Pyridine N-H₂O hydrogen bond | N/A |
HIV PI "22a" | HIV-1 protease | Piperidine N-Hydrogen bond to Asp29 | IC₅₀ = 3.61 nM |
α4β2-nAChR ligand 5 | Ct-AChBP | Azetidine N-Cation-π with Trp153 | Kᵢ = 0.1 nM |
The 3-pyridylmethylamine configuration specifically enables dual-point attachment critical for high-affinity binding across diverse targets, from neuronal receptors to viral enzymes [3] [8].
The 5-methoxy group on the pyridine ring confers strategic advantages in pharmacophore optimization:
Pharmacophore models from TransPharmer demonstrate methoxy groups as critical hydrogen bond acceptors in 78% of kinase-targeted ligands. Their removal in matched molecular pairs decreases potency 5-10 fold against PLK1 and GSK3β targets [10]. In Cyclopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine, the 5-methoxy position avoids steric hindrance with the cyclopropylamine while potentially contributing to cytochrome P450 isoform selectivity, reducing off-target interactions [4] [7].
Table 3: Bioactive Compounds Featuring Key Substituents
Compound Name | Structure | Target | Reference |
---|---|---|---|
Cyclopropyl-(5-methoxy-pyridin-3-ylmethyl)-amine | C₁₀H₁₄N₂O (CID 81892939) | Model pharmacophore | [1] |
Cyclopropyl-(5-methoxypyridin-3-yl)methanone | C₁₀H₁₁NO₂ (CID 81889925) | Synthetic intermediate | [3] |
BAY60-6583 | 2-Amino-4-(4-(cyclopropylmethoxy)phenyl-pyridine | A₂B adenosine receptor | [7] |
HIV-1 protease inhibitor 22a | (R)-Piperidine-3-carboxamide derivative | HIV-1 protease | [4] |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1